molecular formula C7H5ClFNO4S B1431771 3-Chloro-2-fluoro-5-sulfamoylbenzoic acid CAS No. 1423025-14-2

3-Chloro-2-fluoro-5-sulfamoylbenzoic acid

Cat. No. B1431771
M. Wt: 253.64 g/mol
InChI Key: ZRANYBQAFZQAAW-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-sulfamoylbenzoic acid is a chemical compound with the CAS Number: 1423025-14-2 . It has a molecular weight of 253.64 . The IUPAC name for this compound is 5-(aminosulfonyl)-3-chloro-2-fluorobenzoic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-Chloro-2-fluoro-5-sulfamoylbenzoic acid is 1S/C7H5ClFNO4S/c8-5-2-3 (15 (10,13)14)1-4 (6 (5)9)7 (11)12/h1-2H, (H,11,12) (H2,10,13,14) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Chloro-2-fluoro-5-sulfamoylbenzoic acid is a powder that is stored at room temperature . It has a molecular weight of 253.64 .

Scientific Research Applications

Corrosion Inhibition

One significant application area is in corrosion inhibition. Similar compounds have been tested as inhibitors for mild steel corrosion in acidic solutions. Their efficiency increases with concentration but decreases with rising temperature. These inhibitors act through adsorption, forming a protective layer on the metal surface, and their performance can be analyzed using various spectroscopic methods (Hari Kumar Sappani & S. Karthikeyan, 2014).

Solid-Phase Synthesis

Another application is in solid-phase synthesis, where similar fluorinated benzoic acids serve as multireactive building blocks for creating diverse heterocyclic compounds. These compounds are essential in drug discovery for their potential biological activities (Soňa Křupková et al., 2013).

Anti-Bacterial Study

In the pharmaceutical domain, compounds like 4-chloro-3-sulfamoylbenzoic acid have been synthesized and analyzed for their structural and anti-bacterial properties. Such studies involve comprehensive spectroscopic analysis and quantum chemical calculations to understand the compound's behavior and potential applications (C. Kavitha et al., 2020).

Pharmacological Evaluation

Additionally, derivatives of chloro-fluoro benzoic acids have been synthesized and evaluated for pharmacological activities such as anti-convulsant and anti-inflammatory effects. These studies highlight the therapeutic potential of such compounds, supported by molecular docking studies to understand their interactions with biological targets (Manjunatha Bhat et al., 2016).

Peptidomimetics Synthesis

Research in peptidomimetics utilizes fluorinated benzoic acids for synthesizing compounds that mimic peptide structures. These studies aim to create molecules with specific biological activities by stabilizing certain conformations, offering insights into developing new therapeutic agents (Luyong Jiang & K. Burgess, 2002).

Herbicidal Activity

Finally, the synthesis and evaluation of compounds for herbicidal activities showcase the potential of chloro-fluoro benzoic acids in agriculture. These compounds, through selective synthesis and functionalization, can lead to effective herbicides with specific action modes (Liu Chang-chun, 2006).

Safety And Hazards

The safety information for 3-Chloro-2-fluoro-5-sulfamoylbenzoic acid suggests avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols . It’s always important to use personal protective equipment when handling this compound .

properties

IUPAC Name

3-chloro-2-fluoro-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRANYBQAFZQAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoro-5-sulfamoylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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